Tetraphenylphosphonium tetraphenylborate

Overview

Description

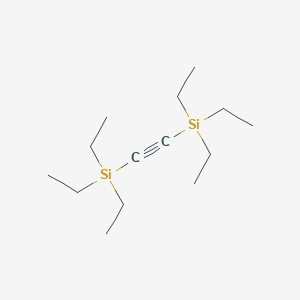

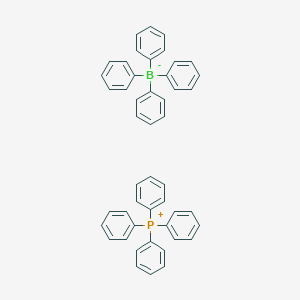

Tetraphenylphosphonium tetraphenylborate is a lipophilic salt used in liquid-membrane anion-selective electrodes . It has the molecular formula C48H40BP and a molecular weight of 658.62 g/mol .

Molecular Structure Analysis

The molecular structure of Tetraphenylphosphonium tetraphenylborate has been studied using ab initio molecular dynamics simulations . The ions manage to capture about a dozen H2O molecules, several of which penetrate deep into the grooves between the tetrahedrally oriented “sails” of the rotating ions .Chemical Reactions Analysis

The phenol–epoxide ring-opening reaction using Tetraphenylphosphonium tetraphenylborate was investigated using the density functional theory (DFT) method . The reaction was initiated by breaking the P-B bond of the compound .Physical And Chemical Properties Analysis

Tetraphenylphosphonium tetraphenylborate is a common reference electrolyte in physical chemistry of solutions allowing for a convenient partitioning of thermodynamic properties into single-ion contributions . It has been found that the charge density on BPh4− and Ph4P+ ions is sufficiently high to influence the DMSO molecules orientation with respect to the cation and to the anion .Scientific Research Applications

Reference Electrolyte in Physical Chemistry

TPTB is a common reference electrolyte in physical chemistry of solutions . It allows for a convenient partitioning of thermodynamic properties into single-ion contributions . This makes it extremely valuable in many areas of not only pure but also applied chemistry, including biochemistry, environmental chemistry, organic chemistry, and chemical technology .

Infrared Spectroscopy

TPTB is used in infrared (IR) spectroscopy . Ab initio molecular dynamics simulations compute the IR spectra for hydrated constituent ions of the TPTB . This provides important information pertaining to the state of the hydration water .

Ion-Solvation and Ion-Association Behavior

TPTB is used to study the ion-solvation and ion-association behavior of various ions . For example, it has been used to study the behavior of tetraphenylphosphonium chloride, sodium tetraphenylborate, and sodium chloride in polyethylene glycol + water mixed solvent systems .

Electrical Conductance Studies

TPTB is used in studies of electrical conductance . The conductance data have been analyzed using the Fuoss conductance–concentration equation in terms of the limiting molar conductance, the association constant, and the association diameter of the electrolytes .

Testing Extrathermodynamic Assumptions

TPTB is used to test extra-thermodynamic assumptions . For example, it has been used to test the assumption for dimethylsulfoxide using ATR FTIR spectroscopy .

Anion-Selective Electrodes

TPTB is used in liquid-membrane anion-selective electrodes . This lipophilic salt finds its application in the creation of these electrodes .

Mechanism of Action

Target of Action

Tetraphenylphosphonium tetraphenylborate (TPP-K) primarily targets the phenol-epoxide ring-opening reaction . The compound interacts with phenol and epoxide, playing a crucial role in the initiation and progression of the reaction .

Mode of Action

The mode of action of TPP-K involves a series of complex interactions. The reaction is initiated by breaking the P-B bond of TPP-K . The generated tetraphenylborate (TetraPB−) reacts with phenol to form a phenoxide ion . This ion then combines with tetraphenylphosphonium (TPP+) to produce the active species, tetraphenylphosphonium phenolate (TPP-OPh) . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide .

Biochemical Pathways

The biochemical pathway affected by TPP-K is the phenol–epoxide ring-opening reaction . The phenoxide ion in TPP-OPh nucleophilically attacks the epoxide, and simultaneously, the H atom in the phenolic OH group moves to the O atom of the ring-opened epoxide . The formed phenoxide ion binds to TPP+ again, and TPP-OPh is regenerated .

Result of Action

The result of TPP-K’s action is the successful initiation and progression of the phenol–epoxide ring-opening reaction . The reaction leads to the formation of tetraphenylphosphonium phenolate (TPP-OPh), which is an active species that further participates in the reaction .

Action Environment

The action of TPP-K can be influenced by the environment in which it is present. For instance, in dimethylsulfoxide (DMSO), the charge density on BPh4− and Ph4P+ ions is sufficiently high to influence the DMSO molecules’ orientation with respect to the cation and to the anion . This suggests that the environment can significantly impact the efficacy and stability of TPP-K.

Safety and Hazards

Future Directions

Based on the results of the phenol–epoxide ring-opening reaction study, it is possible to construct new design guidelines for latent hardening accelerators such as Tetraphenylphosphonium tetraphenylborate . The free energies of activation in the rate-determining steps could be manipulated by substituents introduced on the Ph group of TetraPB .

properties

IUPAC Name |

tetraphenylboranuide;tetraphenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20B.C24H20P/c2*1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h2*1-20H/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFWPOPFFBCTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40BP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431398 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15525-15-2 | |

| Record name | Tetraphenylphosphonium tetraphenylborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B99744.png)

![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)